molecular formula C13H19N3O2 B1584367 1-Ethyl-4-(4-nitrobenzyl)piperazine CAS No. 414880-35-6

1-Ethyl-4-(4-nitrobenzyl)piperazine

Cat. No. B1584367
M. Wt: 249.31 g/mol
InChI Key: LEJUIMZPXQQQPP-UHFFFAOYSA-N
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Description

1-Ethyl-4-(4-nitrobenzyl)piperazine is an organic compound with the molecular formula C13H19N3O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 1-Ethyl-4-(4-nitrobenzyl)piperazine is represented by the SMILES string O=C(N(CC1)CCN1CC)C2=CC=C(N+=O)C=C2 . The molecular weight is 249.31 g/mol .

Scientific Research Applications

Structural Analysis and Crystallography

Structural studies of compounds related to 1-Ethyl-4-(4-nitrobenzyl)piperazine reveal insights into their molecular conformations. For example, in the study of a title compound, the piperazine ring was observed in a chair conformation, illustrating the structural flexibility and potential for interaction within molecular frameworks. This structural insight is crucial for understanding molecular interactions and packing in the crystal structure, highlighted by weak C—H⋯O and π–π stacking interactions (Yao Wang et al., 2010).

Chemical Synthesis and Reactivity

Research into the chemical reactivity of compounds structurally similar to 1-Ethyl-4-(4-nitrobenzyl)piperazine has led to observations on kinetic behaviors in chemical reactions. For instance, studies on the aminolysis of 4-nitrophenylacetate by N-methylbenzylamine and the Michael addition of piperazine to N-ethylmaleimide provide insights into the influence of microenvironment conditions on reaction rates (E. Fernández et al., 2005).

Pharmacological Applications

Several studies have synthesized derivatives of 1-Ethyl-4-(4-nitrobenzyl)piperazine with potential pharmacological applications. For example, compounds with the 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazine structure have been evaluated for their cardiotropic activity, revealing significant antiarrhythmic activity in specific models (G. Mokrov et al., 2019).

Antimicrobial and Antifungal Activities

Synthetic efforts have also led to the discovery of novel derivatives with promising antimicrobial and antifungal activities. For instance, a study on the synthesis and biological evaluation of 1,4-disubstituted 1,2,3-triazole derivatives demonstrated moderate to good activities against various bacterial and fungal strains (Rahul P. Jadhav et al., 2017).

Antioxidant Properties in Polymers

Research into the incorporation of hindered-phenol-containing amine moieties, similar in structure to 1-Ethyl-4-(4-nitrobenzyl)piperazine, into polypropylene copolymers has shown that these compounds can significantly enhance the thermooxidative stability of the polymers, offering a new avenue for the development of advanced polymer materials with improved performance characteristics (Jigar Desai et al., 2004).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals. The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

1-ethyl-4-[(4-nitrophenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-2-14-7-9-15(10-8-14)11-12-3-5-13(6-4-12)16(17)18/h3-6H,2,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJUIMZPXQQQPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355150
Record name 1-Ethyl-4-(4-nitrobenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-4-(4-nitrobenzyl)piperazine

CAS RN

414880-35-6
Record name 1-Ethyl-4-(4-nitrobenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-nitrobenzylchloride (5 g, 29.14 mmol), N-ethylpiperazine (4.4 ml, 34.97 mmol, 1.2 eq.), potassium carbonate (8 g, 58.28, 2 eq.), and acetone (100 ml) is stirred for 15 h at reflux. The reaction mixture is allowed to cool to RT, filtered and concentrated to afford 7.2 g of the title compound as a brow oil: ESI-MS: 250.1 [MH]+; TLC: Rf=0.31 (DCM/MeOH+1% NH3aq, 9:1).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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